4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid
Overview
Description
4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid is a compound that features an isoindoline nucleus and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The presence of both the isoindoline and benzoic acid functionalities allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This intermediate can then be further reacted with benzoic acid derivatives under appropriate conditions to yield the target compound. The reaction conditions often involve the use of acetic anhydride and anhydrous sodium acetate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, sustainable and environmentally friendly synthetic approaches are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoindoline nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid can be compared with other similar compounds, such as:
N-isoindoline-1,3-diones: These compounds share the isoindoline nucleus and have similar chemical reactivity and biological activities.
Indole derivatives: Indole derivatives also possess a similar aromatic structure and exhibit diverse biological activities.
Benzoic acid derivatives: Compounds with a benzoic acid moiety can have similar chemical properties and applications in various fields.
Properties
IUPAC Name |
4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(20)11-5-7-14(8-6-11)17-16(21)18-9-12-3-1-2-4-13(12)10-18/h1-8H,9-10H2,(H,17,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMOEFTSXKEDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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